molecular formula C18H13F2N3O2 B2457955 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 899746-73-7

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2457955
CAS No.: 899746-73-7
M. Wt: 341.318
InChI Key: IWRABGFIPUMCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic benzamide derivative of interest in chemical biology and pharmaceutical research. The compound features a 2,4-difluorobenzamide moiety, a motif recognized in medicinal chemistry for its potential to enhance metabolic stability and facilitate key hydrophobic interactions with protein targets . This structural class of compounds has been investigated for its ability to inhibit specific kinases, with some analogs demonstrating potent, nanomolar-range activity against tyrosine kinases involved in cell proliferation pathways . The integrated methoxypyridazine group is a common pharmacophore that can contribute to favorable binding affinity and selectivity. With a molecular formula of C18H13F2N3O2 and a molecular weight of 341.31 g/mol , this compound is supplied for research applications such as investigating signal transduction mechanisms, exploring novel therapeutic targets, and conducting structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRABGFIPUMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-(6-methoxypyridazin-3-yl)aniline through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the fluorine atoms could yield various substituted derivatives.

Scientific Research Applications

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
  • 2,4-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypyridazinyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the fluorine atoms can enhance the compound’s stability and bioavailability, while the methoxypyridazinyl group can contribute to its binding affinity and selectivity for certain molecular targets.

Biological Activity

2,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Pyridazine Moiety : This heterocyclic structure can influence the compound's interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Carbonic Anhydrases : Similar compounds have shown inhibitory effects against carbonic anhydrase IX, which is implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in various cancer cell lines, contributing to its anticancer properties.

Therapeutic Applications

The compound has potential applications in:

  • Cancer Treatment : Given its ability to inhibit carbonic anhydrases and induce apoptosis, it may serve as a lead compound in anticancer drug development.
  • Anti-inflammatory Agents : Its structural similarities with other compounds suggest potential anti-inflammatory effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,5-Dichloro-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamideChlorine substituents instead of fluorinesAntimicrobial activity
2-Fluoro-N-[4-(6-methoxy-pyrimidin-4-yl)phenyl]benzenesulfonamideDifferent heterocyclic substitutionInhibitor of carbonic anhydrase
4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamideAmino group presentPotential anti-inflammatory agent

This table highlights the unique combination of fluorine substituents and the pyridazine moiety in this compound, which may confer distinct pharmacological profiles compared to other benzene sulfonamides.

Case Studies

Case studies exploring the biological activity of similar compounds provide valuable insights into their therapeutic potential. For instance:

  • Study on Carbonic Anhydrase Inhibition : A study demonstrated that certain benzene sulfonamides significantly inhibited carbonic anhydrase IX activity, leading to reduced tumor growth in animal models.
  • Apoptosis Induction in Cancer Cell Lines : Research indicated that derivatives similar to this compound induced apoptosis in MDA-MB-231 breast cancer cells, showcasing potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including nucleophilic acyl substitution to form the benzamide core and coupling of the pyridazine moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures purity (>95%), confirmed via HPLC and melting point analysis .
    • Data Table :
StepSolventTemp (°C)Yield (%)Purity (%)
Amide formationDMF706592
Pyridazine couplingEthanol805889

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., fluorine atoms at positions 2 and 4 of the benzamide, methoxy group on pyridazine) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 399.12) .
  • X-ray crystallography (if available): Resolves stereochemical ambiguities in crystalline forms .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 values typically ranging 1–10 µM .
    • Data Table :
TargetAssay TypeIC50 (µM)Cell Line
EGFRFP2.3 ± 0.5HeLa
VEGFR2ATP-competitive5.1 ± 1.2MCF-7

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use validated protocols (e.g., CLSI guidelines) to minimize variability in cell viability measurements .
  • Off-target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-analysis : Compare datasets across studies using tools like PubChem BioActivity to identify trends or outliers .

Q. What strategies optimize reaction conditions to improve yields in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Statistically model variables (e.g., solvent ratio, catalyst loading) to maximize yield .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can the compound’s binding kinetics with biological targets be characterized in detail?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measures real-time association/dissociation rates (e.g., kon = 1.2 × 10^5 M⁻¹s⁻¹, koff = 0.03 s⁻¹) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 120 nM) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular dynamics simulations : Predict binding poses using software like AutoDock Vina, validated by crystallographic data .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent studies : Administer via oral gavage (10 mg/kg) and measure plasma half-life (t1/2 = 4.2h) and bioavailability (F = 45%) using LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
  • Metabolite profiling : Identify phase I/II metabolites using hepatocyte incubations and UPLC-QTOF-MS .

Data Contradiction Analysis

Q. Why do different studies report varying IC50 values for the same target?

  • Methodological Answer :

  • Cell line heterogeneity : Genetic drift in MCF-7 lines can alter drug response .
  • Assay conditions : Varying ATP concentrations in kinase assays artificially inflate IC50 values .
  • Solution stability : Degradation in DMSO stock solutions (e.g., 10% over 48h at 4°C) impacts potency .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
  • Characterization : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap .
  • Bioactivity : Include positive controls (e.g., gefitinib for EGFR assays) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.